tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups are introduced through selective substitution reactions.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluoro and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoro and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
- tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H21FN2O2 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h7-9,13H,5-6H2,1-4H3,(H,14,15)/t7-,8+,9+/m0/s1 |
InChI Key |
SWSQZLPRAPHTDH-DJLDLDEBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](CN1)NC(=O)OC(C)(C)C)F |
Canonical SMILES |
CC1C(CC(CN1)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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